molecular formula C20H24O6 B039141 2,6-Di-O-benzylmyoinositol CAS No. 115015-97-9

2,6-Di-O-benzylmyoinositol

Cat. No. B039141
M. Wt: 360.4 g/mol
InChI Key: AWRJNSJYOXKKTK-MAGMXMNTSA-N
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Description

2,6-Di-O-benzylmyoinositol is a chemical compound with the formula C20H24O6 . It contains a total of 52 bonds, including 28 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 4 hydroxyl groups, 4 secondary alcohols, and 2 ethers (aliphatic) .


Synthesis Analysis

The preparation of intermediates for the synthesis of 1D-myo-inositol 1,4,5- and 2,4,5-trisphosphates, 1,4-bisphosphate 5-phosphorothioate, and 4,5-bisphosphate 1-phosphorothioate from 1D-3,6-di-O-benzyl-1,2-O-isopropylidene-myo-inositol has been reported . Another study discusses the kinetic resolution of this compound by lipase B of Candida antarctica .


Molecular Structure Analysis

The 2,6-Di-O-benzylmyoinositol molecule contains a total of 50 atoms, including 24 Hydrogen atoms, 20 Carbon atoms, and 6 Oxygen atoms . It also contains 3 six-membered rings .


Physical And Chemical Properties Analysis

The molecular formula of 2,6-Di-O-benzylmyoinositol is C20H24O6 . The predicted density is 1.34±0.1 g/cm3, the melting point is 144-145 °C, and the predicted boiling point is 532.9±50.0 °C .

Scientific Research Applications

  • Crystal Structures and Molecular Assemblies : The study by Krishnaswamy et al. (2010) in "CrystEngComm" revealed insights into helical self-assembly of molecules in pseudopolymorphs of racemic 2,6-di-O-(4-halobenzoyl)-myo-inositol 1,3,5-orthoformates. This study provides clues for constructing molecular assemblies for intermolecular acyl transfer reactions (Krishnaswamy, Gonnade, Shashidhar, & Bhadbhade, 2010).

  • Synthesis and Analogues : Dreef et al. (1988) in "Tetrahedron Letters" synthesized a chiral compound, an analogue of naturally occurring (ptd)Ins(4,5)P2, using optically active 2,3,6-tri-O-benzyl-4,5-di-O-(trans-prop-1-enyl)-D-myo-inositol (Dreef, Elie, Hoogerhout, Marel, & Boom, 1988).

  • Reproductive Technologies Applications : The study by Bevilacqua et al. (2015) in "Gynecological Endocrinology" highlighted the potential of Myo-inositol and D-chiro-inositol in assisting reproductive technologies, with Myo-inositol showing greater clinical efficacy than D-chiro-inositol in Obstetrics and Gynecology contexts, particularly in assisted reproduction technology (Bevilacqua et al., 2015).

  • Precursors for Phosphoinositols : Sureshan and Shashidhar (2001) presented a method for preparing racemic 2,4-di-O-benzyl-myo-inositol and 2-O-benzyl-myo-inositol, which are precursors for some phosphoinositides, in "Tetrahedron Letters" (Sureshan & Shashidhar, 2001).

  • Improvement of Embryo Quality in IVF : Colazingari et al. (2014) in the "Journal of Assisted Reproduction and Genetics" found that Myo-inositol supplementation in IVF media significantly improves embryo quality and development rate in early mouse embryos, suggesting potential benefits for human embryo preimplantation culture (Colazingari, Fiorenza, Carlomagno, Najjar, & Bevilacqua, 2014).

  • Neuroprotective Effects : The study by Xie et al. (2020) in the "Journal of ethnopharmacology" demonstrated the neuroprotective effect of Benzoinum by inhibiting cell apoptosis in cerebral ischaemic rats, suggesting its potential as a traditional Chinese medicine for treating stroke and other cardio-cerebrovascular diseases (Xie, Ma, Guo, Chen, & Wang, 2020).

properties

IUPAC Name

(1S,3R,4R,6R)-4,6-bis(phenylmethoxy)cyclohexane-1,2,3,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c21-15-16(22)19(25-11-13-7-3-1-4-8-13)18(24)20(17(15)23)26-12-14-9-5-2-6-10-14/h1-10,15-24H,11-12H2/t15?,16-,17+,18?,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRJNSJYOXKKTK-MAGMXMNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(C2O)OCC3=CC=CC=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@H](C([C@H]([C@H](C2O)OCC3=CC=CC=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00921589
Record name 4,6-Bis(benzyloxy)cyclohexane-1,2,3,5-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00921589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R,4R,6R)-4,6-bis(phenylmethoxy)cyclohexane-1,2,3,5-tetrol

CAS RN

115015-97-9
Record name 2,6-Di-O-benzylmyoinositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115015979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Bis(benzyloxy)cyclohexane-1,2,3,5-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00921589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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